molecular formula C31H26F3NO3S B7778156 13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate

13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate

Cat. No.: B7778156
M. Wt: 549.6 g/mol
InChI Key: VMIBFGCYNGLEDF-UHFFFAOYSA-M
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Description

13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibenz[c,h]acridinium core, which is a polycyclic aromatic hydrocarbon, and is functionalized with a phenyl group, a propenyl group, and a trifluoromethanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dibenz[c,h]acridinium Core: This can be achieved through a series of cyclization reactions involving aromatic precursors.

    Functionalization: Introduction of the phenyl and propenyl groups can be carried out through Friedel-Crafts alkylation and Heck coupling reactions, respectively.

    Trifluoromethanesulfonate Addition: The final step involves the addition of the trifluoromethanesulfonate group, which can be achieved using trifluoromethanesulfonic anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the acridinium core, converting it to a dihydroacridine derivative.

    Substitution: The phenyl and propenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Epoxides, aldehydes.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group can enhance the compound’s ability to penetrate cell membranes, while the acridinium core can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the phenyl, propenyl, and trifluoromethanesulfonate groups in 13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate distinguishes it from other similar compounds. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N.CHF3O3S/c1-2-20-31-29-24-14-8-6-10-21(24)16-18-26(29)28(23-12-4-3-5-13-23)27-19-17-22-11-7-9-15-25(22)30(27)31;2-1(3,4)8(5,6)7/h2-15H,1,16-20H2;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIBFGCYNGLEDF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]1=C2C(=C(C3=C1C4=CC=CC=C4CC3)C5=CC=CC=C5)CCC6=CC=CC=C62.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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